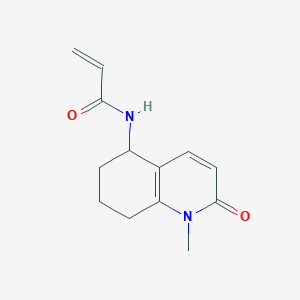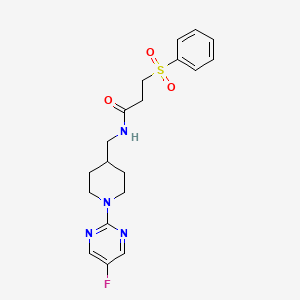
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H23FN4O3S and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y (NPY) Y5 Receptor Antagonists
Research has identified a series of potent and selective phenylamide or biaryl urea NPY Y5 receptor antagonists, showing promise in the central regulation of appetite and potential therapeutic applications for obesity. Compounds such as SCH 208639, SCH 430765, SCH 488106, and SCH 500946 have been characterized as competitive antagonists with slow receptor dissociation rates, highlighting their pseudoirreversible antagonistic behavior in cell-based assays. A novel radioligand, [(35)S]SCH 500946, was developed to further characterize these interactions, revealing a distinct binding site from NPY and providing insights into the insurmountable antagonism observed (Mullins et al., 2008).
Membrane-bound Phospholipase A2 Inhibitors
A novel series of substituted benzenesulfonamides, specifically targeting membrane-bound phospholipase A2, has been synthesized and evaluated, indicating the compound's relevance in reducing myocardial infarction size in coronary occluded rats. The study highlights the structure-activity relationship, pinpointing the N-(phenylalkyl)piperidine derivatives as potent inhibitors, with significant in vitro and in vivo protective effects against myocardial infarction, marking a step forward in cardiovascular disease treatment (Oinuma et al., 1991).
Antimicrobial Activity against Tomato Pathogens
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation as antimicrobial agents against pathogens affecting tomatoes highlight their potential agricultural applications. These compounds demonstrate potent antimicrobial activities, suggesting their use as protective agents for tomato plants against bacterial and fungal infections (Vinaya et al., 2009).
5-HT₇ Receptor Antagonists
The design and synthesis of arylsulfonamide/amide derivatives of aryloxyethyl- and arylthioethyl-piperidines and pyrrolidines have led to the identification of potent 5-HT₇ receptor antagonists. Compound 68 emerged as a highly selective ligand with strong antagonistic properties, highlighting the therapeutic potential of these compounds in treating CNS disorders and offering a new avenue for antidepressant and antipsychotic medication development (Zajdel et al., 2012).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. This research provides valuable insights into the molecular-level interactions and efficacy of these compounds in protecting metal surfaces, offering potential applications in materials science and engineering (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c20-16-13-22-19(23-14-16)24-9-6-15(7-10-24)12-21-18(25)8-11-28(26,27)17-4-2-1-3-5-17/h1-5,13-15H,6-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFCJERKYOJYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778050.png)
![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2778053.png)
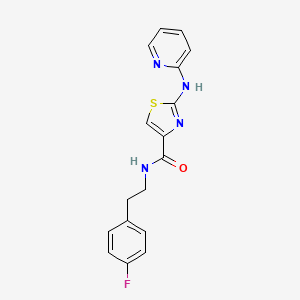
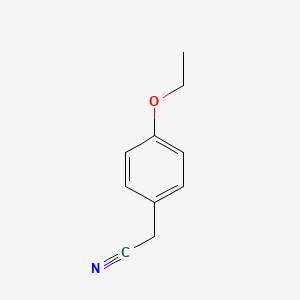
![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)

![Benzo[d]thiazol-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2778060.png)

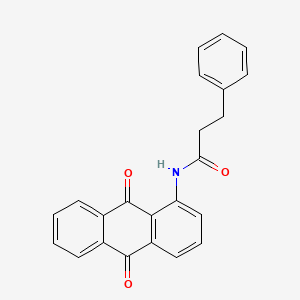
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

